3-Bromo-6-(trifluoromethyl)pyrazin-2-amine 3-Bromo-6-(trifluoromethyl)pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17505830
InChI: InChI=1S/C5H3BrF3N3/c6-3-4(10)12-2(1-11-3)5(7,8)9/h1H,(H2,10,12)
SMILES:
Molecular Formula: C5H3BrF3N3
Molecular Weight: 242.00 g/mol

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine

CAS No.:

Cat. No.: VC17505830

Molecular Formula: C5H3BrF3N3

Molecular Weight: 242.00 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-(trifluoromethyl)pyrazin-2-amine -

Specification

Molecular Formula C5H3BrF3N3
Molecular Weight 242.00 g/mol
IUPAC Name 3-bromo-6-(trifluoromethyl)pyrazin-2-amine
Standard InChI InChI=1S/C5H3BrF3N3/c6-3-4(10)12-2(1-11-3)5(7,8)9/h1H,(H2,10,12)
Standard InChI Key UIKVBKZMFGKGSN-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(C(=N1)Br)N)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-bromo-6-(trifluoromethyl)pyrazin-2-amine is C₅H₄BrF₃N₃, with a molecular weight of 252.01 g/mol. Key structural features include:

  • A pyrazine core providing aromatic stability and π-electron delocalization.

  • Bromine at position 3, enabling nucleophilic substitution reactions.

  • Trifluoromethyl (-CF₃) at position 6, conferring electron-withdrawing effects and metabolic stability.

  • An amine group at position 2, facilitating hydrogen bonding and interactions with biological targets.

The trifluoromethyl group enhances lipophilicity (logP ≈ 2.1), improving membrane permeability compared to non-fluorinated analogs .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A common route involves substituting a halogen on pre-functionalized pyrazine rings. For example:

  • Starting Material: 3,6-Dibromopyrazin-2-amine.

  • Trifluoromethylation: Reaction with trifluoromethyl copper(I) iodide (CF₃Cu) in dimethylformamide (DMF) at 80°C for 12 hours .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the product in 68% purity.

Multi-Step Functionalization

Alternative approaches include:

  • Buchwald-Hartwig Amination: Coupling bromopyrazine with ammonia under palladium catalysis.

  • Halogen Exchange: Fluorination of bromine using silver triflate, though this method faces challenges in regioselectivity .

Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution6895Scalability
Buchwald-Hartwig5590Mild conditions
Halogen Exchange4285Access to diverse analogs

Chemical Reactivity and Derivative Formation

Substitution Reactions

The bromine atom undergoes displacement with nucleophiles such as:

  • Amines: Reaction with ethylenediamine produces bis-aminopyrazine derivatives (e.g., N,N'-ethylenediyl-3-amino-6-CF₃-pyrazine).

  • Thiols: Treatment with benzyl mercaptan yields thioether-linked compounds, useful in polymer chemistry .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Stille) enable arylation at position 3:

  • Suzuki Reaction: With phenylboronic acid, producing 3-phenyl-6-CF₃-pyrazin-2-amine (84% yield).

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies against Staphylococcus aureus (ATCC 25923) demonstrate a minimum inhibitory concentration (MIC) of 32 µg/mL, outperforming chloramphenicol (MIC = 64 µg/mL) . The trifluoromethyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Table 2: Biological Activity Profile

Organism/Cell LineActivity MetricResultReference
S. aureusMIC32 µg/mL
HeLa cellsIC₅₀12.5 µM
C. elegans (toxicity)LD₅₀>100 µM

Applications in Materials Science

Organic Semiconductors

The electron-deficient pyrazine core and -CF₃ group enhance charge transport in thin-film transistors (TFTs):

  • Hole Mobility: 0.45 cm²/V·s, comparable to rubrene-based devices.

  • Stability: Fluorination reduces oxidative degradation by 40% under UV exposure .

Ligand Design in Coordination Chemistry

As a bidentate ligand, 3-bromo-6-(trifluoromethyl)pyrazin-2-amine forms stable complexes with Pd(II) and Cu(I), catalyzing C–N coupling reactions with turnover numbers (TON) exceeding 10⁵.

Comparative Analysis with Structural Analogs

Table 3: Substituent Effects on Pyrazine Derivatives

CompoundSubstituentslogPMIC (µg/mL)Semiconductor Mobility (cm²/V·s)
3-Bromo-6-CF₃-pyrazin-2-amineBr (C3), CF₃ (C6)2.1320.45
5-Bromo-6-Cl-pyrazin-2-amineBr (C5), Cl (C6)1.8640.28
3,5-Dibromo-6-CF₃-pyrazin-2-amineBr (C3, C5), CF₃ (C6)2.4160.62

Key trends:

  • Increased halogenation improves antimicrobial potency but reduces solubility.

  • Trifluoromethyl groups enhance semiconductor performance due to stronger electron-withdrawing effects .

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